

Introduction: The Versatile Imidazo[1,2-c]pyrimidine Scaffold

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Compound of Interest

Compound Name: *Imidazo[1,2-c]pyrimidine*

CAS No.: 274-78-2

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The **Imidazo[1,2-c]pyrimidine** core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a wide array of biological targets.^{[1][2]} This versatile scaffold has been the foundation for the development of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[3][4]} This guide will provide an in-depth exploration of the mechanisms of action of **Imidazo[1,2-c]pyrimidine** compounds, with a primary focus on their well-established role as kinase inhibitors in the context of cancer therapy. We will also touch upon their emerging roles as antimicrobial agents and their interactions with other biological targets.

Kinase Inhibition: A Dominant Mechanism of Action in Oncology

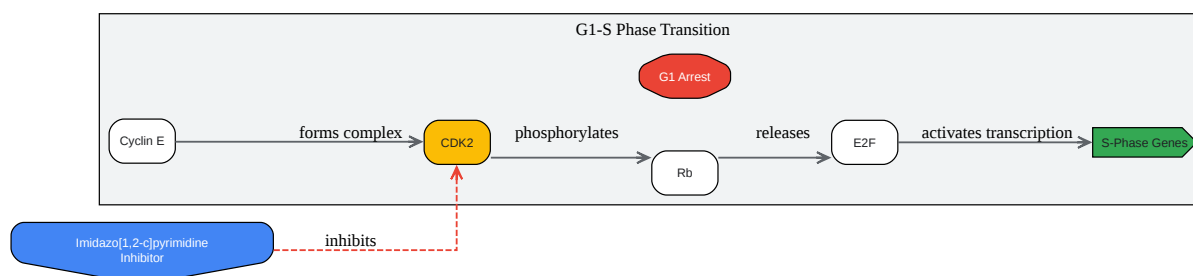
A predominant mechanism through which **Imidazo[1,2-c]pyrimidine** derivatives exert their therapeutic effects, particularly in oncology, is through the inhibition of protein kinases.^[3] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell growth, proliferation,

and survival.[5] **Imidazo[1,2-c]pyrimidines** have been designed to target the ATP-binding pocket of various kinases, acting as competitive inhibitors and thereby blocking downstream signaling.

Targeting Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer. Imidazo[1,2-c]pyrimidin-5(6H)-ones have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[6] The co-crystal structure of an **Imidazo[1,2-c]pyrimidine** derivative in complex with CDK2 has revealed that the compound binds within the ATP pocket, forming a crucial hydrogen bond with the hinge region residue Leu83.[6] This interaction prevents the binding of ATP, thereby inhibiting CDK2 activity and leading to cell cycle arrest.

Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest



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Caption: Inhibition of CDK2 by **Imidazo[1,2-c]pyrimidines** blocks Rb phosphorylation, leading to G1 cell cycle arrest.

Inhibition of Spleen Tyrosine Kinase (Syk) Family Kinases

Spleen Tyrosine Kinase (Syk) and Zeta-Associated Protein of 70 kDa (ZAP-70) are non-receptor tyrosine kinases crucial for B-cell and T-cell activation, respectively.[7] Consequently, inhibitors of these kinases are promising therapeutic agents for allergic and autoimmune diseases. **Imidazo[1,2-c]pyrimidine** derivatives have been shown to be potent inhibitors of Syk family kinases, demonstrating strong inhibitory activities against both Syk and ZAP-70 in vitro.[7] Oral administration of these compounds has been shown to suppress allergic reactions and IL-2 production in mouse models, highlighting their therapeutic potential.[7]

Targeting Anaplastic Lymphoma Kinase (ALK)

Chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene are oncogenic drivers in a subset of cancers, including non-small cell lung cancer. Benzo[8][9]**imidazo[1,2-c]pyrimidine** derivatives have been synthesized and evaluated as ALK inhibitors.[8] Certain compounds have demonstrated good activity against both wild-type ALK and the crizotinib-resistant L1196M mutant in both in vitro and cell-based assays.[8]

c-KIT and PIM-1 Kinase Inhibition

Mutations in the c-KIT receptor tyrosine kinase are implicated in various cancers, including gastrointestinal stromal tumors (GIST).[10][11] Imidazo[1,2-a]pyrimidine derivatives have been developed as c-KIT inhibitors, showing efficacy against imatinib-resistant tumor cells.[10][12] Furthermore, **Imidazo[1,2-c]pyrimidine** compounds have been identified as promising inhibitors of PIM-1 kinase, a serine/threonine kinase associated with numerous cancers.[4] Molecular docking studies have elucidated the binding interactions of these compounds within the PIM-1 protein active site.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of an **Imidazo[1,2-c]pyrimidine** compound against a target kinase.
- Materials:
 - Recombinant human kinase

- Kinase-specific substrate (e.g., a peptide or protein)
- ATP (adenosine triphosphate)
- **Imidazo[1,2-c]pyrimidine** test compound
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well microplate
- Procedure:
 1. Prepare a serial dilution of the **Imidazo[1,2-c]pyrimidine** compound in the appropriate solvent (e.g., DMSO).
 2. In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
 3. Initiate the kinase reaction by adding ATP.
 4. Incubate the plate at the optimal temperature and time for the specific kinase.
 5. Stop the reaction and measure the kinase activity using a suitable detection method that quantifies either substrate phosphorylation or ATP consumption.
 6. Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
 7. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Antimicrobial and Antiviral Mechanisms

While kinase inhibition is a major focus, the **Imidazo[1,2-c]pyrimidine** scaffold has also been explored for its antimicrobial and antiviral properties.

Antibacterial and Antifungal Activity

Several studies have reported the synthesis and evaluation of **Imidazo[1,2-c]pyrimidine** derivatives as antibacterial and antifungal agents.[13][14] The exact mechanism of action in these contexts is not as well-defined as for kinase inhibition. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms. For instance, some derivatives have shown significant activity against *Candida albicans* and *Aspergillus flavus*. [13] The structural similarity to purines might suggest interference with nucleic acid synthesis or other metabolic pathways.[1][2]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

- Objective: To determine the minimum concentration of an **Imidazo[1,2-c]pyrimidine** compound that inhibits the visible growth of a microorganism.
- Materials:
 - **Imidazo[1,2-c]pyrimidine** test compound
 - Bacterial or fungal strain
 - Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
 - 96-well microplate
 - Positive control (standard antibiotic) and negative control (no compound)
- Procedure:
 1. Prepare a serial dilution of the test compound in the broth medium in a 96-well plate.
 2. Inoculate each well with a standardized suspension of the microorganism.
 3. Include positive and negative controls on each plate.
 4. Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
 5. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Interaction with Other Biological Targets

The versatility of the imidazopyrimidine scaffold extends beyond kinases and microbial targets. For instance, the related Imidazo[1,2-a]pyrimidines have been investigated as ligands for the GABAA receptor benzodiazepine binding site, suggesting potential applications as anxiolytics. [\[15\]](#)[\[16\]](#)

Future Directions and Conclusion

The **Imidazo[1,2-c]pyrimidine** scaffold represents a privileged structure in drug discovery, with a diverse range of biological activities. The primary and most well-elucidated mechanism of action for many of its derivatives is the inhibition of protein kinases, making them highly promising candidates for cancer therapy. The ability to fine-tune the structure of these compounds allows for the development of potent and selective inhibitors for a variety of kinase targets. While their antimicrobial and other activities are less understood, they represent exciting avenues for future research. Further investigation into the precise molecular interactions and downstream effects of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents for a wide range of diseases.

References

- Hirabayashi, A., et al. (2008). Structure-activity relationship studies of **imidazo[1,2-c]pyrimidine** derivatives as potent and orally effective Syk family kinases inhibitors. *Bioorganic & Medicinal Chemistry*, 16(21), 9579-9591. [\[Link\]](#)
- Ghosh Chowdhury, M., et al. (2024). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. *RSC Medicinal Chemistry*, 15(5), 1488-1507. [\[Link\]](#)
- Krieger, V., et al. (2021). Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. *Bioorganic & Medicinal Chemistry*, 38, 116142. [\[Link\]](#)
- Lui, A., et al. (2014). Synthesis and biological evaluation of benzo[8][9]**imidazo[1,2-c]pyrimidine** and benzo[8][9]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. *Bioorganic & Medicinal Chemistry Letters*, 24(15), 3432-3436. [\[Link\]](#)

- Revankar, G. R., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. *Journal of Medicinal Chemistry*, 19(6), 814-816. [[Link](#)]
- Abdelgawad, M. A., et al. (2021). Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. ResearchGate. [[Link](#)]
- Revankar, G. R., & Robins, R. K. (1976). Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines. *Journal of Medicinal Chemistry*, 19(6), 814-816. [[Link](#)]
- El-Sayed, H. A., et al. (2021). Synthesis, characterization, and antimicrobial evaluation of some novel Imidazo[1,2-c] pyrimidine derivatives. ResearchGate. [[Link](#)]
- Mohammed, S. M., et al. (2023). Construction design of the target **imidazo[1,2-c]pyrimidines**. ResearchGate. [[Link](#)]
- Ali, Y. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): Pyrimidine Derivatives As Anticancer Agents. *Future Medicinal Chemistry*, 14(21), 1545-1550. [[Link](#)]
- Rival, Y., et al. (1992). Synthesis and Antibacterial Activity of Some Imidazo [1, 2- α]pyrimidine Derivatives. *Chemical and Pharmaceutical Bulletin*, 40(5), 1170-1176. [[Link](#)]
- Hermann, G. N., et al. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. *ACS Medicinal Chemistry Letters*. [[Link](#)]
- Chen, J., et al. (2005). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and **Imidazo[1,2-c]pyrimidine**. *The Journal of Organic Chemistry*, 70(11), 4390-4395. [[Link](#)]
- Al-Ostoot, F. H., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. *Journal of Pharmaceutical Research International*, 34(46B), 1-12. [[Link](#)]
- Hermann, G. N., et al. (2025). Imidazo Pyrimidine Compounds for the Inhibition of Oncogenic KRAS Mutations in Cancer Therapy. ResearchGate. [[Link](#)]

- Boukhallout, F. E., et al. (2024). Synthesis and biological activity of new imidazo[1,2-c]pyrimidin-5(6H)-one, imidazo[2,1-b]purin-4(5H)-one and imidazo[2,1-i]purine as antioxidant and antibacterial agents. ResearchGate. [\[Link\]](#)
- Bouziane, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. *Molecules*, 28(21), 7301. [\[Link\]](#)
- Altaher, A. M. H., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. *Systematic Reviews in Pharmacy*, 12(4), 79-88. [\[Link\]](#)
- Ali, Y. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. *Future Medicinal Chemistry*, 14(21), 1545-1550. [\[Link\]](#)
- Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/ β -catenin signaling. *European Journal of Medicinal Chemistry*, 84, 474-485. [\[Link\]](#)
- Ali, Y. (2022). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. *Future Medicinal Chemistry*, 14(21), 1545-1550. [\[Link\]](#)
- Goud, B., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. *Journal of Biomolecular Structure and Dynamics*, 41(16), 8089-8106. [\[Link\]](#)
- Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. *RSC Medicinal Chemistry*, 14(4), 634-651. [\[Link\]](#)
- Bouziane, A., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. *Molecules*, 28(21), 7301. [\[Link\]](#)
- Yilmaz, I., & Kucuk, M. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. *Journal of the Turkish Chemical Society, Section A: Chemistry*, 9(2), 437-458. [\[Link\]](#)

- El-Sayed, M. A. A., et al. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2- α]pyridine compounds. Chemistry Central Journal, 19(1), 1-13. [\[Link\]](#)
- ResearchGate. (n.d.). The imidazo[1,2-a] pyrimidine derivatives of series C and the values of... ResearchGate. [\[Link\]](#)

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Sources

1. [mdpi.com](https://www.mdpi.com) [[mdpi.com](https://www.mdpi.com)]
2. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
6. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
7. Structure-activity relationship studies of imidazo[1,2-c]pyrimidine derivatives as potent and orally effective Syk family kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
8. Synthesis and biological evaluation of benzo[4,5]imidazo[1,2-c]pyrimidine and benzo[4,5]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
9. Imidazo(1,2-c)pyrimidine nucleosides. Synthesis and biological evaluation of certain 1-(beta-D-arabinofuranosyl)imidazo(1,2-c)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
10. [tandfonline.com](https://www.tandfonline.com) [[tandfonline.com](https://www.tandfonline.com)]
11. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
12. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- [13. researchgate.net \[researchgate.net\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. dergipark.org.tr \[dergipark.org.tr\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
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